4-Amino-6-fluoroquinoline-3-carboxylic acid
Overview
Description
4-Amino-6-fluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Scientific Research Applications
4-Amino-6-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction proceeds through condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then reacted with various substituted amines to yield the desired product . Microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the amino and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of amino and fluoro-substituted quinoline derivatives .
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoroquinoline-3-carboxylic acid involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, this compound effectively halts bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-3-carboxylic acid: Similar in structure but lacks the amino group at the 4th position.
4-Aminoquinoline-3-carboxylic acid: Similar but lacks the fluorine atom at the 6th position.
Nalidixic acid: An early quinolone antibiotic that lacks fluorine atoms but shares a similar quinoline core.
Uniqueness
4-Amino-6-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination enhances its antibacterial activity and broadens its spectrum of action compared to other quinoline derivatives .
Properties
IUPAC Name |
4-amino-6-fluoroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXSBYUJCXBKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651022 | |
Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933688-20-1 | |
Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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